3-Iodo-2-methyl-5-phenylthiophene
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Overview
Description
3-Iodo-2-methyl-5-phenylthiophene is a derivative of thiophene, a five-membered heterocyclic compound containing sulfur Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-2-methyl-5-phenylthiophene typically involves the iodination of 2-methyl-5-phenylthiophene. This can be achieved through electrophilic substitution reactions using iodine or iodine monochloride in the presence of a catalyst such as aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield .
Industrial Production Methods: Industrial production of thiophene derivatives often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance product purity .
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-2-methyl-5-phenylthiophene undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the thiophene ring, it readily undergoes electrophilic substitution reactions.
Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form sulfoxides and sulfones or reduced to form thiolanes and thiophenes.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like bromine, sulfuric acid, and nitric acid are commonly used under mild conditions.
Nucleophilic Substitution: Reagents such as sodium amide, thiourea, and sodium alkoxide are used under basic conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride are employed.
Major Products Formed:
Electrophilic Substitution: Products include brominated, sulfonated, and nitrated derivatives.
Nucleophilic Substitution: Products include amino, thio, and alkoxy derivatives.
Oxidation and Reduction: Products include sulfoxides, sulfones, thiolanes, and thiophenes.
Scientific Research Applications
3-Iodo-2-methyl-5-phenylthiophene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Iodo-2-methyl-5-phenylthiophene involves its interaction with molecular targets such as enzymes and receptors. The iodine atom enhances the compound’s ability to form halogen bonds with biological targets, leading to inhibition or modulation of their activity. The phenyl and methyl groups contribute to the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .
Comparison with Similar Compounds
- 2-Iodo-3-methylthiophene
- 3-Iodo-2-phenylthiophene
- 2-Methyl-5-phenylthiophene
Comparison: 3-Iodo-2-methyl-5-phenylthiophene is unique due to the presence of both iodine and phenyl groups, which enhance its reactivity and potential applications. Compared to 2-Iodo-3-methylthiophene and 3-Iodo-2-phenylthiophene, the compound exhibits higher stability and selectivity in chemical reactions. The presence of the phenyl group also increases its potential for biological activity compared to 2-Methyl-5-phenylthiophene .
Properties
CAS No. |
61285-28-7 |
---|---|
Molecular Formula |
C11H9IS |
Molecular Weight |
300.16 g/mol |
IUPAC Name |
3-iodo-2-methyl-5-phenylthiophene |
InChI |
InChI=1S/C11H9IS/c1-8-10(12)7-11(13-8)9-5-3-2-4-6-9/h2-7H,1H3 |
InChI Key |
ZTLJHGACIROUTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(S1)C2=CC=CC=C2)I |
Origin of Product |
United States |
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